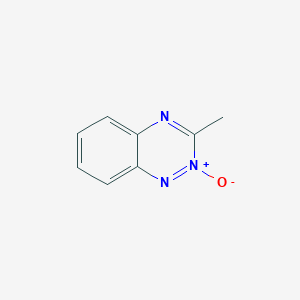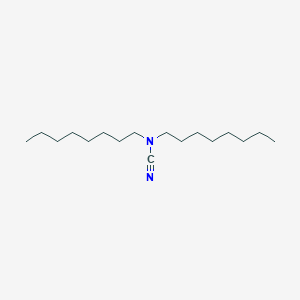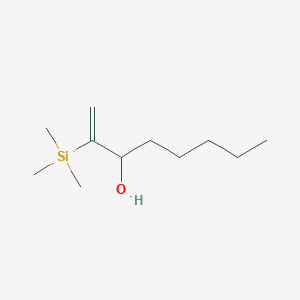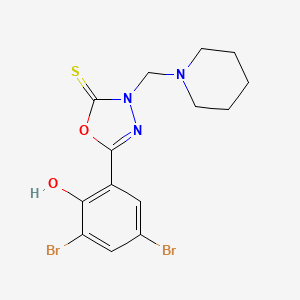
Ethenedithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenedithione, also known as ethylenedithione, is an unstable chemical compound with the formula S=C=C=S. It is composed of carbon and sulfur atoms arranged in a linear structure. This compound can exist as a gas at low pressure and high temperature but is unstable when condensed or under higher pressure . It can be stabilized as a ligand binding two cobalt atoms .
Métodos De Preparación
Ethenedithione can be synthesized through several methods:
Flash Vacuum Pyrolysis: This method involves the pyrolysis of 2,5-dithiacyclopentylideneketene.
Dissociative Ionization: This compound can also be produced by the dissociative ionization of tetrathiapentalenedione, followed by the neutralization of the ions produced.
Electric Discharge: Another method involves the production of this compound along with carbon subsulfide and carbon monosulfide in an electric discharge in carbon disulfide vapor.
Análisis De Reacciones Químicas
Ethenedithione undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Polymerization: At temperatures above 60K, this compound polymerizes, potentially forming polythiene.
Common reagents and conditions used in these reactions include high temperatures, electric discharge, and specific catalysts.
Aplicaciones Científicas De Investigación
Ethenedithione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, binding to metals such as cobalt.
Material Science:
Spectroscopy: This compound is used in infrared spectroscopy studies due to its distinct spectral lines.
Mecanismo De Acción
The mechanism of action of ethenedithione involves its ability to act as a ligand, binding to metal atoms and forming stable complexes. This binding can alter the properties of the metal atoms, making this compound useful in various catalytic and coordination chemistry applications .
Comparación Con Compuestos Similares
Ethenedithione is unique due to its linear structure and instability under normal conditions. Similar compounds include:
Carbon Disulfide (CS2): A related compound with a similar linear structure but more stable under normal conditions.
Carbon Subsulfide (C3S2): Another sulfur-containing compound with different properties and stability.
Tetrathiapentalenedione: A precursor in the synthesis of this compound.
This compound stands out due to its specific reactivity and ability to form unique complexes with metals.
Propiedades
Número CAS |
83917-77-5 |
|---|---|
Fórmula molecular |
C2S2 |
Peso molecular |
88.16 g/mol |
InChI |
InChI=1S/C2S2/c3-1-2-4 |
Clave InChI |
JFSYYGOHKMDXOA-UHFFFAOYSA-N |
SMILES canónico |
C(=C=S)=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


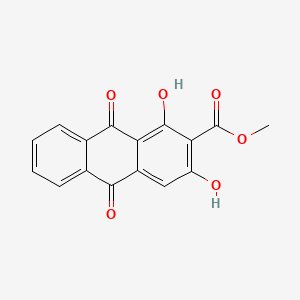
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
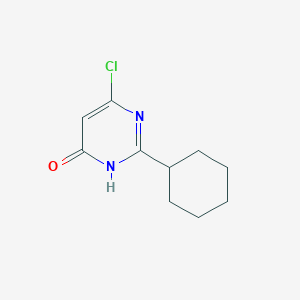
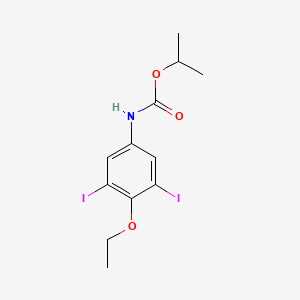
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
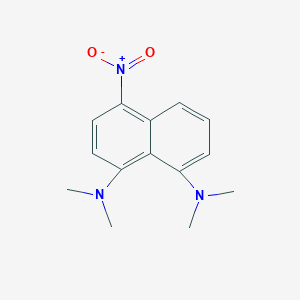
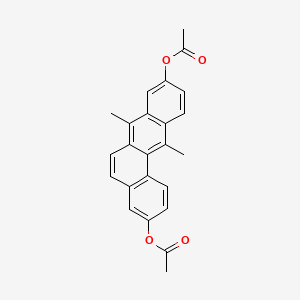
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
